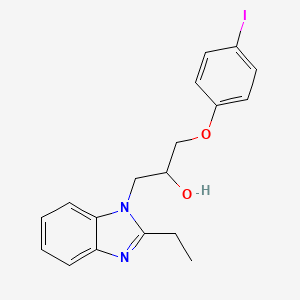
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological effects of β2-adrenergic receptor activation and to investigate the mechanism of action of various drugs.
作用機序
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol acts as a selective antagonist of the β2-adrenergic receptor, blocking the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways activated by the β2-adrenergic receptor, including the activation of adenylyl cyclase and the subsequent production of cAMP.
Biochemical and Physiological Effects:
The physiological effects of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol are dependent on the specific experimental conditions and the tissues or cells being studied. However, in general, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol has been shown to inhibit the effects of β2-adrenergic receptor activation, including the relaxation of smooth muscle, the stimulation of lipolysis, and the modulation of immune function.
実験室実験の利点と制限
One advantage of using 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for the specific investigation of the physiological effects of β2-adrenergic receptor activation. However, one limitation of using 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol is its relatively low potency compared to other β2-adrenergic receptor antagonists, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several future directions for the use of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol in scientific research. One potential area of investigation is the role of β2-adrenergic receptors in the regulation of immune function, particularly in the context of autoimmune diseases. Additionally, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol may be used to investigate the effects of β2-adrenergic receptor activation on metabolism and energy balance, which could have implications for the treatment of obesity and metabolic disorders. Finally, the development of more potent and selective β2-adrenergic receptor antagonists could improve the utility of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol in scientific research.
合成法
The synthesis of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol involves several steps, including the condensation of 2-ethylbenzimidazole with 4-iodophenol, followed by the addition of epichlorohydrin and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol is widely used in scientific research to study the physiological effects of β2-adrenergic receptor activation. It is commonly used in experiments to investigate the mechanism of action of various drugs that interact with the β2-adrenergic receptor. Additionally, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol is used to study the role of β2-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and immune function.
特性
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(4-iodophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c1-2-18-20-16-5-3-4-6-17(16)21(18)11-14(22)12-23-15-9-7-13(19)8-10-15/h3-10,14,22H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLUCGQGVRXQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)
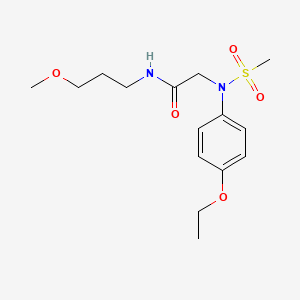
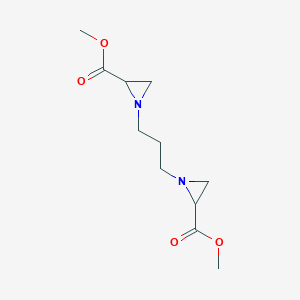
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)
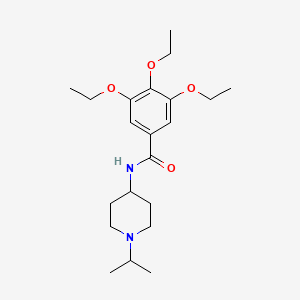
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)
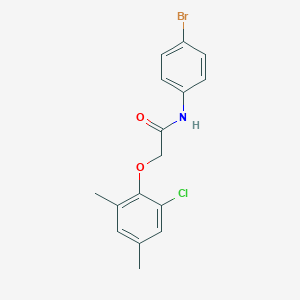

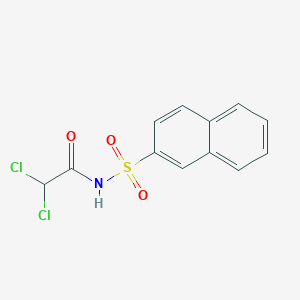
![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)
![2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![N-(2-{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5117933.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)